Home > Products > Screening Compounds P3194 > Eleclazine hydrochloride
Eleclazine hydrochloride - 1448754-43-5

Eleclazine hydrochloride

Catalog Number: EVT-266959
CAS Number: 1448754-43-5
Molecular Formula: C21H17ClF3N3O3
Molecular Weight: 451.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eleclazine Hydrochloride is a novel, small molecule sodium channel inhibitor with anti-arrhythmic properties. [, ] While currently in clinical development for treating Long QT syndrome 3 (LQT3), [] this document will focus solely on its research applications, excluding drug dosage and side effect information.

Mechanism of Action

Eleclazine Hydrochloride functions as a sodium channel inhibitor, primarily targeting the late sodium current (INaL). [, ] It exhibits preferential suppression of INaL, contributing to its anti-arrhythmic effects. [] Research suggests Eleclazine Hydrochloride causes a use-dependent block (UDB) of the peak sodium current (INaP) in human induced pluripotent stem cell-derived cardiomyocytes. [] This UDB effect is attributed to its high association rate and moderate unbinding rate with sodium channels. [] Additionally, Eleclazine Hydrochloride demonstrates potent effects on slow inactivation and recovery from inactivation of sodium channels compared to other sodium channel blockers. []

Applications

The primary research application of Eleclazine Hydrochloride lies in investigating its potential as an anti-arrhythmic agent. Studies utilize human induced pluripotent stem cell-derived cardiomyocytes and rabbit isolated heart preparations to investigate its effects on INaP, INaL, and overall cardiac function. [, ] These studies aim to elucidate its mechanism of action and evaluate its efficacy in suppressing arrhythmias, particularly in the context of LQT3. [, ]

GS-967

  • Compound Description: GS-967 is a novel sodium channel inhibitor that exhibits antiarrhythmic effects. Like eleclazine, its antiarrhythmic mechanism is attributed to the preferential suppression of late sodium current (INaL) []. GS-967 showed potent use-dependent block (UDB) of peak sodium current (INaP) in human induced pluripotent stem cell-derived cardiomyocytes. This compound also exhibited potent effects on slow inactivation and recovery from inactivation of sodium channels [].
  • Relevance: While the specific structural relationship between GS-967 and eleclazine hydrochloride is not detailed in the provided papers, they are grouped together as novel sodium channel inhibitors with a shared mechanism of action involving INaL suppression []. Both compounds are suggested to exert antiarrhythmic effects due to their substantial UDB potency, with GS-967 demonstrating higher association rates with sodium channels compared to eleclazine []. You can find more information about GS-967 in this research paper:

Ranolazine

  • Compound Description: Ranolazine is a prototype late INa inhibitor, meaning it primarily targets the late component of the sodium current. This compound is used clinically as an antianginal agent and for the treatment of chronic stable angina [].
  • Relevance: Ranolazine serves as a reference compound for comparison to eleclazine hydrochloride and GS-967 in the context of INaL inhibition []. Although all three compounds exhibit this activity, eleclazine and GS-967 demonstrate significantly more potent UDB of INaP compared to ranolazine []. You can find more information about Ranolazine in this research paper:

Lidocaine

  • Compound Description: Lidocaine is a widely used local anesthetic and antiarrhythmic drug. It functions by blocking sodium channels, primarily targeting the fast inactivation state, which is important for its local anesthetic effects [].
  • Relevance: Lidocaine is included in the study as a comparator compound to eleclazine hydrochloride and other sodium channel blockers. Eleclazine and GS-967 displayed markedly greater potency in their UDB of INaP compared to lidocaine []. You can find more information about Lidocaine in this research paper:

Lacosamide

  • Compound Description: Lacosamide is an anticonvulsant drug used in the treatment of partial-onset seizures. It exerts its effects by enhancing slow inactivation of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability [].
  • Relevance: Lacosamide is another comparator compound included in the study to evaluate the effects of eleclazine hydrochloride and other drugs on sodium channels. The findings highlight that eleclazine and GS-967 possess more potent effects on slow inactivation and recovery from inactivation compared to lacosamide []. You can find more information about Lacosamide in this research paper:

Properties

CAS Number

1448754-43-5

Product Name

Eleclazine hydrochloride

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride

Molecular Formula

C21H17ClF3N3O3

Molecular Weight

451.8 g/mol

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl

Solubility

Soluble in DMSO

Synonyms

Eleclazine Hydrochloride; Eleclazine HCl; GS-6615; GS 6615; GS6615;

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.